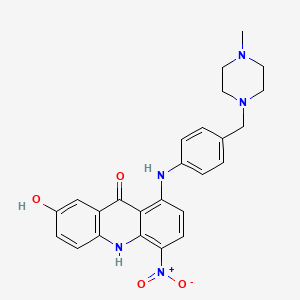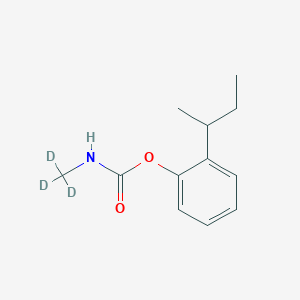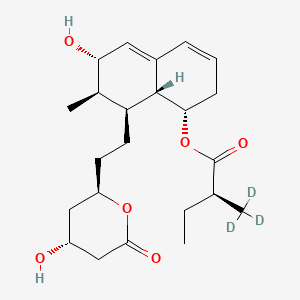
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is a compound that combines the structural features of a pyridine derivative and a fatty acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of hydroxymethyl groups and a carboxylic acid group makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid can be achieved through a multi-step process. One common method involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridin-3-ol.
Hydroxymethylation: The hydroxymethyl groups are introduced through a reaction with formaldehyde under basic conditions.
Octanoic Acid Addition: The final step involves the esterification of the hydroxymethylated pyridine derivative with octanoic acid using a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, biocatalytic methods using whole-cell biocatalysts have been explored for the synthesis of similar compounds, offering a more sustainable and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-bis(formyl)-2-methylpyridin-3-ol or 4,5-bis(carboxy)-2-methylpyridin-3-ol.
Reduction: Formation of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid involves its interaction with molecular targets and pathways. The hydroxymethyl groups and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also modulate enzyme activity and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol: Lacks the octanoic acid moiety.
2,6-Bis(hydroxymethyl)pyridine: Similar structure but different substitution pattern.
Octanoic Acid: A simple fatty acid without the pyridine ring.
Uniqueness
4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid is unique due to the combination of a pyridine ring with hydroxymethyl groups and an octanoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H27NO5 |
|---|---|
Molecular Weight |
313.39 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;octanoic acid |
InChI |
InChI=1S/C8H11NO3.C8H16O2/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-2-3-4-5-6-7-8(9)10/h2,10-12H,3-4H2,1H3;2-7H2,1H3,(H,9,10) |
InChI Key |
HFTGAGFKHCPVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)O.CC1=NC=C(C(=C1O)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)





![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)


